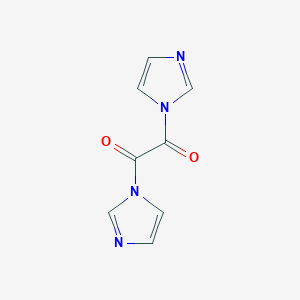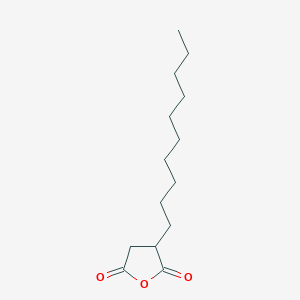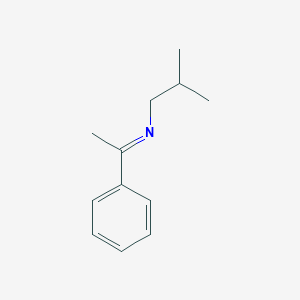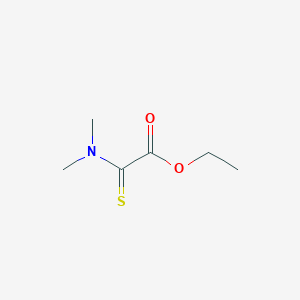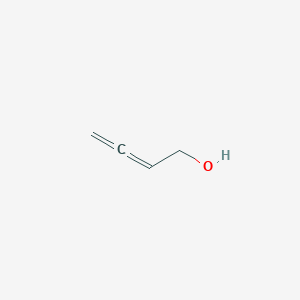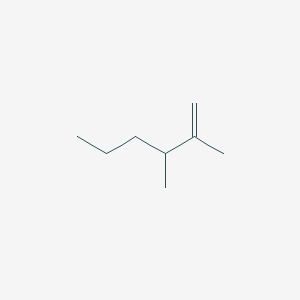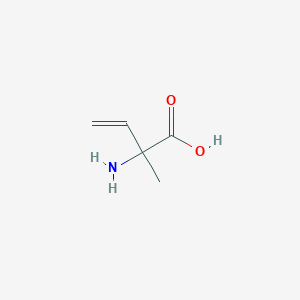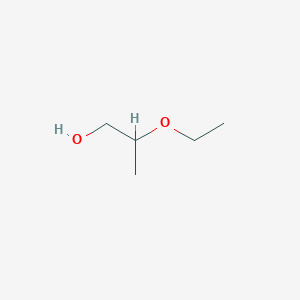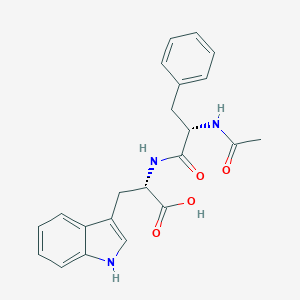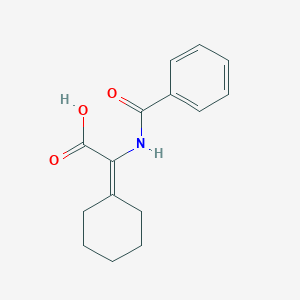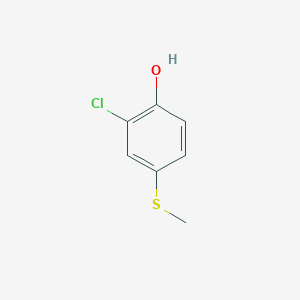
2-Chloro-4-(methylthio)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(methylthio)phenol, also known as CMTP, is an organic compound with the chemical formula C7H7ClOS. It is a white to light yellow crystalline powder that is soluble in organic solvents such as ethanol and chloroform. CMTP has been used in various fields, including as a fungicide, a bactericide, and a herbicide. In recent years, researchers have been exploring the potential scientific research applications of CMTP.
Wirkmechanismus
The mechanism of action of 2-Chloro-4-(methylthio)phenol is not yet fully understood. However, studies suggest that 2-Chloro-4-(methylthio)phenol may work by inhibiting certain enzymes involved in cellular processes, such as DNA replication and protein synthesis. 2-Chloro-4-(methylthio)phenol may also work by inducing oxidative stress in cells, leading to cell death.
Biochemische Und Physiologische Effekte
2-Chloro-4-(methylthio)phenol has been shown to have various biochemical and physiological effects. In vitro studies have shown that 2-Chloro-4-(methylthio)phenol can induce apoptosis, or programmed cell death, in cancer cells. 2-Chloro-4-(methylthio)phenol has also been shown to inhibit the production of certain inflammatory cytokines, which may have implications for the treatment of inflammatory diseases. In addition, 2-Chloro-4-(methylthio)phenol has been shown to have antioxidant properties, which may help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Chloro-4-(methylthio)phenol in lab experiments is its relatively low cost and ease of synthesis. 2-Chloro-4-(methylthio)phenol is also relatively stable and can be stored for long periods of time. However, one limitation of using 2-Chloro-4-(methylthio)phenol is its toxicity. 2-Chloro-4-(methylthio)phenol can be toxic to cells at high concentrations, and care must be taken when handling and using the compound.
Zukünftige Richtungen
There are several potential future directions for research on 2-Chloro-4-(methylthio)phenol. One area of interest is in the development of 2-Chloro-4-(methylthio)phenol-based drugs for the treatment of cancer and other diseases. Researchers may also explore the use of 2-Chloro-4-(methylthio)phenol in combination with other compounds to enhance its therapeutic effects. In addition, further studies may be conducted to better understand the mechanism of action of 2-Chloro-4-(methylthio)phenol and its potential applications in various fields of research.
Synthesemethoden
The synthesis of 2-Chloro-4-(methylthio)phenol involves the reaction of 2-chloro-4-nitrophenol with methyl mercaptan in the presence of a reducing agent such as iron powder or zinc powder. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-(methylthio)phenol has been studied for its potential use in various scientific research applications. One such application is in the field of cancer research. Studies have shown that 2-Chloro-4-(methylthio)phenol has anti-cancer properties and can inhibit the growth of cancer cells. 2-Chloro-4-(methylthio)phenol has also been studied for its potential use as an antibacterial agent. Research has shown that 2-Chloro-4-(methylthio)phenol can effectively inhibit the growth of certain bacteria, including Staphylococcus aureus and Escherichia coli.
Eigenschaften
CAS-Nummer |
17733-32-3 |
|---|---|
Produktname |
2-Chloro-4-(methylthio)phenol |
Molekularformel |
C7H7ClOS |
Molekulargewicht |
174.65 g/mol |
IUPAC-Name |
2-chloro-4-methylsulfanylphenol |
InChI |
InChI=1S/C7H7ClOS/c1-10-5-2-3-7(9)6(8)4-5/h2-4,9H,1H3 |
InChI-Schlüssel |
URMIHRANPOLBOI-UHFFFAOYSA-N |
SMILES |
CSC1=CC(=C(C=C1)O)Cl |
Kanonische SMILES |
CSC1=CC(=C(C=C1)O)Cl |
Synonyme |
2-Chloro-4-(methylthio)phenol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



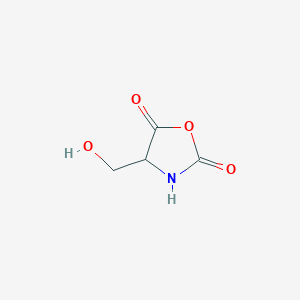
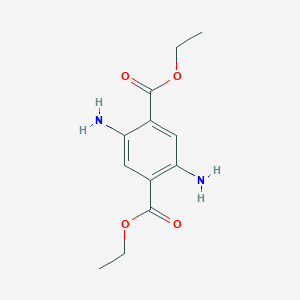
![5,16:8,13-Diethenodibenzo[a,g]cyclododecane, 6,7,14,15-tetrahydro](/img/structure/B102450.png)
